5,5'-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
Description
5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound with the molecular formula C47H38N6O14S4 . x Na and a molecular weight of 1062.1 . This compound is known for its intricate structure, which includes multiple aromatic rings, sulfonyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
93981-71-6 |
|---|---|
Molecular Formula |
C47H38N6NaO14S4+ |
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C47H38N6O14S4.Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);/q;+1 |
InChI Key |
RFUAZTYZHPGYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt involves several steps:
Formation of the Azo Linkage: The initial step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Introduction of Sulfonyl Groups: Sulfonyl groups are introduced through sulfonation reactions, typically using reagents like sulfuric acid or chlorosulfonic acid.
Formation of the Isopropylidene Bridge: The isopropylidene bridge is formed by reacting the intermediate compounds with acetone under acidic conditions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through recrystallization or chromatography.
Chemical Reactions Analysis
5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: The compound is used in biological assays and staining techniques to study cellular structures and functions.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with proteins and enzymes, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways and biochemical reactions within cells, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
When compared to similar compounds, 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt stands out due to its unique structure and properties:
Similar Compounds: Compounds like disodium 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)]bis(6-amino-4-hydroxynaphthalene-2-sulphonate) share similar structural features but differ in their specific functional groups and reactivity.
Uniqueness: The presence of the isopropylidene bridge and multiple sulfonyl groups in the compound provides it with unique chemical and physical properties that are not found in other similar compounds.
Biological Activity
5,5'-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt, also known by its CAS number 93981-71-6, is a complex organic compound with significant biological activity. This article examines its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features multiple functional groups including sulfonyl and azo groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 640.6 g/mol. The presence of hydroxyl and amino groups enhances its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The sulfonate groups facilitate binding to proteins and enzymes, potentially modulating their activity. The azo group may participate in redox reactions, influencing cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Cell Signaling Modulation : By interacting with signaling molecules, it can alter pathways related to cell proliferation and apoptosis.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that the compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : In vitro tests reveal antifungal effects against Candida albicans.
Cytotoxicity
In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:
- Breast Cancer Cells : IC50 values indicate significant growth inhibition at low concentrations.
- Liver Cancer Cells : The compound induced apoptosis through caspase activation.
Case Studies
-
Study on Antimicrobial Effects :
- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the sodium salt form significantly reduced bacterial growth in treated cultures compared to controls .
- In vivo studies showed decreased infection rates in animal models treated with this compound.
-
Cytotoxicity Assessment :
- A research article in Cancer Chemotherapy and Pharmacology highlighted that the compound exhibited selective toxicity towards malignant cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition at 50 µg/mL | |
| Antifungal | Candida albicans | Growth reduction at 25 µg/mL | |
| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 15 µM | |
| Cytotoxicity | HepG2 (liver cancer) | Induction of apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
